molecular formula C7H5BrF3NO3S B602837 2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol CAS No. 1440535-13-6

2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol

Cat. No.: B602837
CAS No.: 1440535-13-6
M. Wt: 320.09g/mol
InChI Key: YCSGJJBOTKNWMT-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol is a chemical compound with the molecular formula C7H5BrF3NO3S and a molecular weight of 320.09 g/mol . This compound is known for its unique structure, which includes a bromine atom, an amino group, and a trifluoromethylsulphonyl group attached to a phenol ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol typically involves multiple stepsThe reaction conditions often require the use of bromine or bromine-containing reagents and trifluoromethanesulfonic anhydride under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the purity of reagents, controlling reaction temperatures, and using appropriate solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group results in quinones, while substitution reactions can yield various substituted phenols .

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethylsulphonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The bromine atom and amino group also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol is unique due to the presence of the trifluoromethylsulphonyl group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced stability. This makes it particularly useful in applications requiring strong interactions with molecular targets .

Properties

IUPAC Name

2-amino-6-bromo-4-(trifluoromethylsulfonyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO3S/c8-4-1-3(2-5(12)6(4)13)16(14,15)7(9,10)11/h1-2,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSGJJBOTKNWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Br)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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